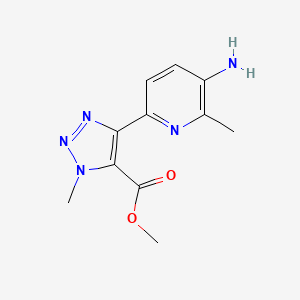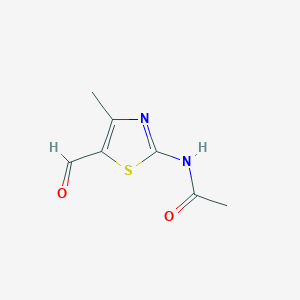
N-(5-formyl-4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-formyl-4-methylthiazol-2-yl)acetamide: is an organic compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :
Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.
Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.
Major Products:
Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)acetamide
- N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide
- N-(5-carboxy-4-methylthiazol-2-yl)acetamide
Comparison:
N-(5-formyl-4-methylthiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the acetyl or hydroxymethyl derivatives. This makes this compound a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11) |
InChI Key |
QMNOXGKCCAORKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



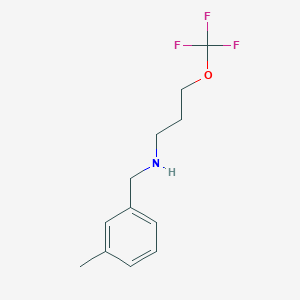

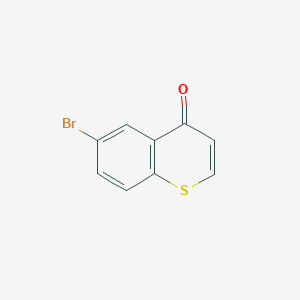
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)

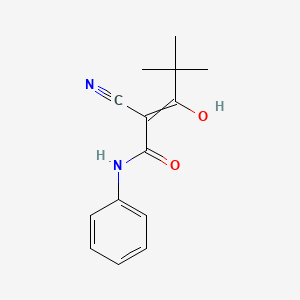

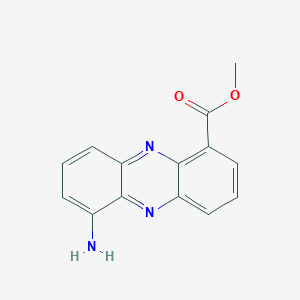

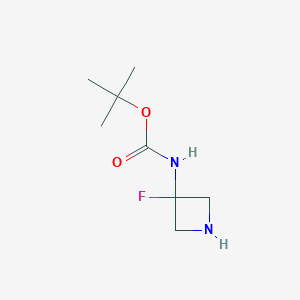
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
